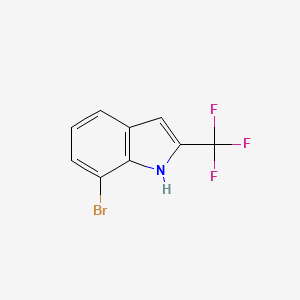

7-Bromo-2-(trifluoromethyl)-1H-indole

Description

Significance of Indole (B1671886) Derivatives in Contemporary Chemical Research

Indole derivatives represent a vital class of heterocyclic compounds that are extensively found in nature and are pivotal in the development of bioactive natural and synthetic substances. nih.gov The indole scaffold, which consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a core structure in numerous natural products and pharmaceuticals, making it a central focus in drug discovery. nih.govmiragenews.com These compounds are recognized for their wide-ranging biological activities and therapeutic potential, with applications in the treatment of cancer, infectious diseases, inflammatory conditions, metabolic disorders, and neurodegenerative diseases. nih.govresearchgate.net

The versatility of the indole ring allows for the introduction of various substituents, which can significantly modify the compound's biological activity. nih.gov This has led to the discovery of novel drugs with enhanced efficacy and safety profiles. For instance, indole derivatives are key components in anticancer agents that inhibit tubulin polymerization, such as the vinca (B1221190) alkaloids vinblastine (B1199706) and vincristine. nih.gov Furthermore, researchers are actively exploring indole-based compounds for their potential to combat drug-resistant cancer cells and pathogens. nih.gov The significance of indoles also extends to their role as intermediates in the synthesis of antimicrobial and antiviral compounds, as well as building blocks for other bioactive molecules. nih.govopenmedicinalchemistryjournal.com

Importance of Halogenation and Trifluoromethylation in Organic Synthesis and Functional Materials

Halogenation, the process of introducing one or more halogen atoms into a compound, is a fundamental and crucial reaction in organic synthesis. numberanalytics.comallen.in The incorporation of halogens like bromine, chlorine, fluorine, and iodine can dramatically alter the physical, chemical, and biological properties of a molecule. numberanalytics.com Halogenation can enhance a compound's reactivity, making it a valuable intermediate for further chemical transformations. numberanalytics.comnumberanalytics.com It can also modify physical properties such as boiling point, solubility, and stability. numberanalytics.com In medicinal chemistry, the addition of halogen atoms can significantly impact a molecule's biological activity. numberanalytics.com Halogenated compounds are integral to the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, polymers, and flame retardants. mt.comjk-sci.com

Trifluoromethylation, the introduction of a trifluoromethyl (-CF3) group, is another critical modification in modern organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. wikipedia.org The trifluoromethyl group is highly electronegative and lipophilic, and its incorporation into a molecule can lead to profound changes in its biological properties. These changes can include increased metabolic stability, enhanced binding affinity to biological targets, and improved membrane permeability. beilstein-journals.org A significant number of successful drugs contain a trifluoromethyl group, including the antidepressant fluoxetine (B1211875) and the anti-inflammatory celecoxib. wikipedia.org The development of new and efficient methods for trifluoromethylation is an active area of research. wikipedia.orgrsc.orgresearchgate.net

Structural Specificity of 7-Bromo-2-(trifluoromethyl)-1H-indole within Substituted Indole Chemistry

The compound this compound possesses a unique substitution pattern that confers specific chemical properties and potential for further functionalization. The presence of a bromine atom at the C-7 position and a trifluoromethyl group at the C-2 position influences the electronic distribution and reactivity of the indole ring.

The bromine atom at the C-7 position is an electron-withdrawing group, which deactivates the benzene portion of the indole ring towards electrophilic substitution. This deactivating effect is a known characteristic of halogen substituents on the indole core.

The trifluoromethyl group at the C-2 position is a strong electron-withdrawing group. Its presence on the pyrrole ring significantly impacts the nucleophilicity of the indole. This substitution pattern is of interest for creating complex molecules, as the differential reactivity of the C-Br bond can be exploited in cross-coupling reactions for the synthesis of more elaborate structures. The strategic placement of these two groups makes this compound a valuable building block in the synthesis of potentially bioactive compounds and functional materials.

Below is a data table summarizing the key properties of related indole compounds for contextual understanding.

| Compound Name | Molecular Formula | Key Structural Features | Potential Significance |

| 7-Bromo-1H-indole | C₈H₆BrN | Bromine at C-7 | Precursor for substituted indoles sigmaaldrich.com |

| 2-Methyl-7-bromoindole | C₉H₈BrN | Bromine at C-7, Methyl at C-2 | Building block in organic synthesis nih.gov |

| 7-Bromo-1H-indole-2,3-dione | C₈H₄BrNO₂ | Bromine at C-7, Ketone groups at C-2 and C-3 | Potential for dimer formation in solid state researchgate.net |

| 7-Bromo-5-(trifluoromethyl)-1H-indole | C₉H₅BrF₃N | Bromine at C-7, Trifluoromethyl at C-5 | Intermediate in chemical synthesis sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-6-3-1-2-5-4-7(9(11,12)13)14-8(5)6/h1-4,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHJZTIFFYCZJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Bromo 2 Trifluoromethyl 1h Indole and Analogues

Strategies for the Construction of the 2-Trifluoromethylindole Scaffold

The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity. Consequently, numerous methods for the synthesis of 2-trifluoromethylindoles have been developed, ranging from domino reactions to transition-metal-catalyzed cyclizations and direct trifluoromethylation protocols.

Domino Trifluoromethylation/Cyclization Approaches of 2-Alkynylanilines

A highly efficient and regioselective method for the synthesis of 2-(trifluoromethyl)indoles involves a domino trifluoromethylation/cyclization of readily accessible 2-alkynylanilines. nih.govrsc.org This strategy utilizes a fluoroform-derived copper trifluoromethyl reagent (CuCF3) to initiate a cascade reaction that constructs the indole (B1671886) core with the CF3 group unambiguously placed at the C2 position. nih.govrsc.org

The reaction typically proceeds by the addition of the CuCF3 reagent to the alkyne moiety of a protected 2-alkynylaniline, followed by an intramolecular cyclization of the resulting vinyl copper intermediate onto the aniline (B41778) nitrogen. Subsequent elimination and protonation steps yield the desired 2-(trifluoromethyl)indole. The use of an N-protecting group, such as tosyl (Ts) or mesyl (Ms), on the aniline is often crucial for the success of the cyclization. sciprofiles.com

A notable advantage of this methodology is its tolerance to a variety of functional groups on the aniline ring, including halogens, nitriles, and esters. sciprofiles.com This allows for the synthesis of a diverse library of substituted 2-(trifluoromethyl)indoles.

Table 1: Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines

| Entry | Substrate | Protecting Group | Product | Yield (%) |

| 1 | 2-Ethynyl-N-tosylaniline | Tosyl | 2-(Trifluoromethyl)-1-tosyl-1H-indole | 81 |

| 2 | 4-Bromo-2-ethynyl-N-tosylaniline | Tosyl | 4-Bromo-2-(trifluoromethyl)-1-tosyl-1H-indole | 75 |

| 3 | 5-Cyano-2-ethynyl-N-tosylaniline | Tosyl | 5-Cyano-2-(trifluoromethyl)-1-tosyl-1H-indole | 68 |

| 4 | 2-Ethynyl-N-mesylaniline | Mesyl | 2-(Trifluoromethyl)-1-mesyl-1H-indole | 72 |

Data sourced from multiple studies on domino trifluoromethylation/cyclization reactions.

Interestingly, under certain conditions, this domino reaction can be extended to include a subsequent C3-formylation, providing 3-formyl-2-(trifluoromethyl)indoles, which are versatile intermediates for further synthetic transformations. nih.govnih.gov

Palladium(II)-Catalyzed Reactions for Trifluoromethyl-Substituted Indoles

Palladium catalysis has emerged as a powerful tool for the synthesis of trifluoromethyl-substituted indoles through various C-H functionalization and cyclization strategies. rsc.orgmdpi.comresearchgate.net One approach involves the palladium(0)-catalyzed C(sp3)–H functionalization of trifluoroacetimidoyl chlorides derived from o-methylanilines. researchgate.net This intramolecular cyclization proceeds via oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by activation of an adjacent methyl C-H bond, reductive elimination, and tautomerization to furnish the 2-(trifluoromethyl)indole. researchgate.net This method is advantageous due to the stability of the trifluoroacetimidoyl chloride precursors and can be performed with low catalyst loadings. researchgate.net

Another innovative palladium-catalyzed method provides access to trifluoromethyl-containing indoles and indolines through a substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. rsc.orgmdpi.comrsc.org The regioselectivity of the annulation is dependent on the structure of the alkene substrate, allowing for either a [4+1] annulation to form indoles or a [3+2] heteroannulation to produce indolines. rsc.org

Table 2: Palladium-Catalyzed Synthesis of 2-(Trifluoromethyl)indoles

| Entry | Starting Materials | Catalyst/Ligand | Product | Yield (%) |

| 1 | Trifluoroacetimidoyl chloride (from 2,6-dimethylaniline) | Pd(dba)2 / PCy3·HBF4 | 7-Methyl-2-(trifluoromethyl)-1H-indole | 97 |

| 2 | γ,δ-Unsaturated alkene + Trifluoroacetimidoyl chloride | Pd(OAc)2 | Substituted 2-(trifluoromethyl)indole | Varies |

Illustrative examples of palladium-catalyzed reactions for indole synthesis.

These palladium-catalyzed methods offer complementary routes to 2-(trifluoromethyl)indoles, often with different substrate scopes and functional group tolerances compared to the domino cyclization approaches.

Other Regioselective Trifluoromethylation Protocols

Beyond domino and palladium-catalyzed reactions, other regioselective methods for the introduction of a trifluoromethyl group at the C2 position of an existing indole core have been developed. One such method is a photoinduced, metal-free approach that utilizes Langlois' reagent (CF3SO2Na) as the trifluoromethyl source. nih.gov

Under UV light irradiation in the presence of an oxidizing agent, Langlois' reagent generates trifluoromethyl radicals, which then selectively attack the electron-rich C2 position of the indole. This method is attractive due to its mild reaction conditions and the avoidance of transition metal catalysts. nih.gov

Another strategy involves the radical trifluoromethylation of isonitriles, which can lead to the formation of 2-trifluoromethylindoles through a cascade of C-C bond formations in the absence of a transition metal. sci-hub.se These alternative methods provide valuable options for the synthesis of 2-trifluoromethylindoles, particularly when specific functional groups are incompatible with other catalytic systems.

Selective Bromination at the C7 Position of Indoles

The functionalization of the C7 position of the indole ring is notoriously challenging due to the inherent electronic preference for electrophilic substitution at the C3 and C2 positions of the pyrrole (B145914) ring. nih.gov Achieving selective C7 bromination requires strategies that can overcome this natural reactivity, which are broadly categorized into direct C-H functionalization and auxiliary-assisted methods.

Direct C7-H Functionalization Strategies in Indole Synthesis

Direct C7-H bromination of indoles without the use of a directing group is a formidable challenge. The electron-rich nature of the pyrrole moiety typically directs electrophilic brominating agents to the C3 position. However, some success in direct C7-functionalization has been achieved, often by modifying the electronic properties of the indole ring or through the use of specific reagents and conditions.

Early methods for C7-halogenation involved a directed ortho-metallation (DOM) strategy. For instance, N-acetylindoline could be thallated at the C7 position, and the resulting thallium intermediate could then be converted to the 7-bromo derivative using copper(II) bromide. While effective, this method requires stoichiometric amounts of a toxic thallium reagent.

More recently, direct and regioselective C7-bromination has been successfully demonstrated on the related indazole scaffold using N-bromosuccinimide (NBS). nih.govrsc.orgnih.gov While not a direct example on an indole, this suggests that with appropriate substitution patterns on the indole's benzene (B151609) ring, direct C7-bromination may be achievable by modulating the steric and electronic environment of the C-H bonds.

Auxiliary-Assisted C7-Functionalization Methodologies

To overcome the inherent reactivity of the indole core, the use of directing groups (auxiliaries) attached to the indole nitrogen has become a powerful and widely adopted strategy for achieving C7-selectivity. nih.gov These directing groups coordinate to a transition metal catalyst and position it in close proximity to the C7-H bond, facilitating its selective activation and subsequent functionalization. nih.gov

A variety of directing groups have been developed for this purpose. For example, a sterically hindered N-P(O)tBu2 group has been shown to direct the palladium-catalyzed arylation of indoles at the C7 position. Similarly, a removable N-PR2 (R = tBu, cHex) directing group can be used in rhodium-catalyzed C7-arylation reactions with (hetero)aryl bromides.

While many examples focus on C-C bond formation, the underlying principle of auxiliary-assisted C-H activation is directly applicable to halogenation. The directed metallation at C7, as mentioned in the previous section, can be considered an early form of auxiliary-assisted functionalization where the N-acetyl group directs the metallating agent.

Table 3: Examples of Auxiliary-Assisted C7-Functionalization of Indoles

| Directing Group | Metal Catalyst | Reaction Type | Product |

| N-P(O)tBu2 | Palladium | Arylation | C7-Arylindole |

| N-PR2 | Rhodium | Arylation | C7-Arylindole |

| N-Pivaloyl | Palladium | Arylation | C7-Arylindoline |

| N-Silyl | Iridium | Borylation | C7-Borylindole |

This table illustrates the principle of using directing groups for C7-functionalization, which is applicable to bromination.

The development of new directing groups that are easily installed and removed under mild conditions is an active area of research, which will undoubtedly lead to more efficient and practical methods for the selective C7-bromination of indoles.

Convergent and Divergent Synthetic Routes to 7-Bromo-2-(trifluoromethyl)-1H-indole

The synthesis of specifically substituted indoles such as this compound requires precise control over the introduction of functional groups. Convergent and divergent strategies are employed to build the molecule, often relying on sequential reactions to ensure the correct placement of the bromine and trifluoromethyl substituents on the indole scaffold.

The construction of the this compound framework is typically achieved through a stepwise approach, introducing the halogen and the trifluoromethyl group in separate, controlled reactions. This sequential strategy is critical for ensuring the desired regiochemistry.

One common route involves the direct bromination of a pre-formed 2-(trifluoromethyl)-1H-indole precursor. The electron-withdrawing nature of the trifluoromethyl group at the C-2 position influences the regioselectivity of the subsequent electrophilic substitution. Direct bromination using reagents like bromine (Br₂) in a solvent such as dichloromethane (B109758) can achieve the desired 7-bromo substitution with high yields, often exceeding 90%. vulcanchem.com An alternative method for this transformation is the use of N-bromosuccinimide (NBS), which can also provide regioselective bromination. vulcanchem.com

Conversely, a synthesis can begin with a brominated indole precursor, followed by the introduction of the trifluoromethyl group. Various trifluoromethylation strategies have been developed for indoles, many of which are radical-based. bohrium.comresearchgate.net A domino trifluoromethylation/cyclization strategy offers another pathway, where a substituted 2-alkynylaniline undergoes reaction with a trifluoromethyl source, like the fluoroform-derived CuCF₃ reagent, to construct the 2-(trifluoromethyl)indole core in one sequence. nih.gov If the starting aniline is appropriately substituted with bromine, this can lead to the target molecule.

Below is a table summarizing common sequential synthesis strategies.

| Strategy | Starting Material | Key Reagent(s) | Product | Typical Yield |

|---|---|---|---|---|

| Bromination of Trifluoromethylated Indole | 2-(Trifluoromethyl)-1H-indole | Br₂ in CH₂Cl₂ | This compound | >90% vulcanchem.com |

| Trifluoromethylation of Bromo-Indole | 7-Bromo-1H-indole | Trifluoromethylating agents (e.g., Togni's reagent, Langlois' reagent) | This compound | Variable bohrium.comresearchgate.net |

| Domino Trifluoromethylation/Cyclization | Substituted 2-alkynylaniline | CuCF₃ reagent | 2-(Trifluoromethyl)indole derivative | Variable nih.gov |

The synthesis of polysubstituted indoles is a significant challenge that requires careful control of chemo- and regioselectivity. mdpi.comrsc.org Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity is the control of the position of the chemical transformation.

In the context of this compound, the regioselectivity of electrophilic substitution on the indole ring is a key consideration. The indole nucleus is electron-rich, with the C-3 position being the most nucleophilic and typically the most reactive towards electrophiles. However, the presence of substituents dramatically alters this reactivity pattern. For instance, the introduction of a trifluoromethyl group at C-2 deactivates the pyrrole ring and can direct subsequent substitutions. Similarly, pre-existing substituents on the benzene ring will guide the position of incoming groups. The synthesis of 7-bromo-2-iodo-1H-indole, for example, often proceeds by first introducing a bromine at the C-7 position, which then directs a subsequent iodination to the C-2 position of the pyrrole ring.

Achieving the desired substitution pattern often involves multi-step sequences that may include the use of protecting groups and directed metalation strategies to override the inherent reactivity of the indole ring. For example, N-protection can prevent reactions at the nitrogen atom and alter the electronic properties of the ring, thereby influencing the position of subsequent functionalization. aalto.fi Transition metal-catalyzed reactions, such as rhodium-catalyzed annulations, can also offer high levels of chemo- and regioselectivity in the synthesis of complex, fused indole systems. researchgate.net

Sustainable and Catalyst-Free Synthesis Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. This trend is particularly relevant in the synthesis of heterocyclic compounds like indoles, which are central to pharmaceuticals and materials science. nih.gov

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For indole synthesis and functionalization, this involves several key strategies. A major focus is the use of environmentally benign solvents, with water being an ideal choice. nih.govrsc.org The development of reactions that can proceed in aqueous media minimizes the reliance on volatile organic compounds. nih.gov

Other principles of green chemistry applied to indole synthesis include:

Atom Economy : Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product, thus reducing waste. nih.gov

Use of Catalysis : Employing catalysts to carry out reactions more efficiently and under milder conditions. Copper-catalyzed selective oxidation of indoles using atmospheric oxygen as the terminal oxidant is an example of a sustainable and practical strategy. acs.org

Energy Efficiency : Utilizing methods like microwave or ultrasound assistance to reduce reaction times and energy consumption. morressier.com

Renewable Feedstocks : Exploring the use of starting materials derived from renewable sources.

Electrochemical methods also represent a green approach, as they can generate reactive intermediates without the need for chemical oxidants, as seen in the electrocatalytic triamination of alkynes to form functionalized indoles. rsc.org

To further enhance the sustainability of indole synthesis, significant research has focused on avoiding expensive, toxic, and often difficult-to-remove transition metal catalysts. dergipark.org.trresearchgate.net This has led to the development of metal-free and even entirely catalyst-free synthetic routes.

Metal-free catalytic systems often employ organocatalysts or readily available, inexpensive reagents. For example, ammonium (B1175870) chloride has been used as a catalyst for the one-pot, three-component synthesis of certain indole derivatives. dergipark.org.tr Visible-light-mediated organophotoredox catalysis is another powerful metal-free strategy for synthesizing 3-functionalized indoles. proquest.com

In some cases, it is possible to conduct indole synthesis without any catalyst at all. These methods often rely on the inherent reactivity of the starting materials under specific conditions, such as thermal indolization in a modified Fischer indole synthesis. youtube.com Multicomponent reactions, which combine several starting materials in a single step, can sometimes proceed efficiently in green solvents like water or ethanol (B145695) without the need for a catalyst, offering high atom economy and operational simplicity. acs.orgrsc.orgrsc.orgacs.org

Below is a table summarizing various sustainable approaches to indole synthesis.

| Approach | Key Features | Example Reaction | Reference |

|---|---|---|---|

| Aqueous Media Synthesis | Uses water as a solvent, reducing VOCs. | Fischer indole synthesis catalyzed by SO₃H-functionalized ionic liquids in water. | rsc.org |

| Metal-Free C-H Amination | Avoids transition metals; operationally simple. | DDQ-mediated C-H amination of N-Ts-2-alkenylanilines. | acs.org |

| Catalyst-Free Multicomponent Reaction | High atom economy; no catalyst needed; green solvent. | Four-component synthesis of indolylpyrrole derivatives in water. | dergipark.org.tracs.org |

| Electrochemical Synthesis | Avoids chemical oxidants; uses electricity as a clean reagent. | Electrocatalytic triamination of alkynes to form 2,3-diamino indoles. | rsc.org |

| Visible-Light Organophotoredox Catalysis | Metal-free; uses light as an energy source. | Eosin Y catalyzed three-component reaction for 3-functionalized indoles. | proquest.com |

Reactivity and Advanced Functionalization of 7 Bromo 2 Trifluoromethyl 1h Indole

Cross-Coupling Reactions at the C7-Bromo Position

The carbon-bromine bond at the C7 position of the indole (B1671886) ring is a versatile handle for the introduction of various aryl, heteroaryl, and other organic moieties through transition metal-catalyzed cross-coupling reactions. Among these, palladium-catalyzed reactions have proven to be particularly effective.

Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. nih.govrsc.orgnih.gov This reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base.

For 7-bromo-2-(trifluoromethyl)-1H-indole, the Suzuki-Miyaura reaction offers a direct route to a variety of C7-arylated and C7-heteroarylated indole derivatives. While specific studies on this exact substrate are not extensively documented, the reactivity can be inferred from similar systems. For instance, the Suzuki-Miyaura coupling of 7-bromoindazoles with various aryl boronic acids has been successfully demonstrated, yielding the corresponding C7-arylated products in moderate to good yields. nih.gov These reactions are often carried out using palladium catalysts like PdCl2(dppf) or Pd(PPh3)4 in the presence of a base such as K2CO3 or Cs2CO3 and a suitable solvent system like dioxane/water or toluene/ethanol (B145695)/water.

A variety of aryl and heteroaryl boronic acids can be employed in these coupling reactions, including those with both electron-donating and electron-withdrawing substituents. nih.gov This allows for the synthesis of a diverse library of C7-functionalized 2-(trifluoromethyl)-1H-indoles, which are valuable scaffolds in medicinal chemistry and materials science. The general scheme for the Suzuki-Miyaura cross-coupling of this compound is depicted below:

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Bromo-N-heterocycles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)2 | SPhos | K3PO4 | n-butanol | 100 | nih.gov |

| PdCl2(dppf) | dppf | K2CO3 | Dioxane/H2O | 80-100 | nih.gov |

| Pd(PPh3)4 | PPh3 | Cs2CO3 | Toluene/EtOH/H2O | 100 | rsc.org |

Other Palladium-Catalyzed Cross-Coupling Transformations

Beyond the Suzuki-Miyaura reaction, the C7-bromo position of this compound is amenable to a range of other palladium-catalyzed cross-coupling reactions, enabling the introduction of various functional groups. These transformations further highlight the synthetic utility of this bromo-indole derivative.

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the C7 position of the indole and a terminal alkyne, leading to the synthesis of 7-alkynyl-2-(trifluoromethyl)-1H-indoles. organic-chemistry.orglibretexts.orgwikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org

Heck Reaction: The Heck reaction facilitates the coupling of the C7-bromoindole with an alkene, resulting in the formation of a new carbon-carbon bond and the introduction of a substituted vinyl group at the C7 position. libretexts.org

Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds by coupling the C7-bromoindole with a wide variety of primary and secondary amines. nih.govmit.edu This provides access to a diverse range of 7-amino-2-(trifluoromethyl)-1H-indole derivatives.

Cyanation: The introduction of a nitrile group at the C7 position can be achieved through palladium-catalyzed cyanation reactions, typically using a cyanide source such as potassium ferrocyanide or zinc cyanide. organic-chemistry.orgnih.govnih.govthieme-connect.deacs.org The resulting 7-cyano-2-(trifluoromethyl)-1H-indole is a versatile intermediate that can be further transformed into other functional groups.

These palladium-catalyzed transformations significantly expand the synthetic toolbox for the derivatization of this compound, allowing for the tailored synthesis of complex molecules with potential applications in various fields.

Chemo- and Regioselective Considerations in Cross-Coupling Reactions

When performing cross-coupling reactions on multifunctionalized substrates like this compound, chemo- and regioselectivity are critical considerations. The presence of other potentially reactive sites, such as the N-H bond of the indole, can lead to undesired side reactions.

In the context of palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than C-H bonds, allowing for selective functionalization at the C7 position. However, the choice of catalyst, ligand, base, and reaction conditions can significantly influence the outcome of the reaction. For instance, in Buchwald-Hartwig amination reactions of unprotected halo-7-azaindoles, the use of specific palladium precatalysts and ligands was crucial to achieve high selectivity for the reaction at the heteroaryl halide in the presence of the unprotected N-H group. nih.govmit.edu

The electronic nature of the substituents on the indole ring can also influence the regioselectivity of functionalization. The electron-withdrawing trifluoromethyl group at the C2 position is expected to influence the electron density distribution around the indole ring, which could in turn affect the reactivity of different positions. In cases where multiple halogen atoms are present on the indole scaffold, the relative reactivity of the C-X bonds will dictate the regioselectivity of the cross-coupling reaction. Generally, the order of reactivity for aryl halides in palladium-catalyzed cross-coupling is C-I > C-Br > C-Cl.

Careful optimization of reaction conditions is therefore essential to achieve the desired chemo- and regioselectivity in the cross-coupling reactions of this compound.

Chemical Transformations Involving the 2-Trifluoromethyl Group

The trifluoromethyl group at the C2 position of the indole ring is not merely a passive substituent but actively influences the chemical properties of the molecule and offers opportunities for further derivatization.

Electronic Influence of the Trifluoromethyl Group on Indole Reactivity

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence at the C2 position of the indole ring has a significant impact on the electronic properties and reactivity of the heterocyclic system.

The electron-withdrawing nature of the CF3 group deactivates the indole ring towards electrophilic aromatic substitution reactions. This is because the CF3 group reduces the electron density of the pyrrole (B145914) ring, making it less susceptible to attack by electrophiles. Consequently, electrophilic substitution reactions on 2-(trifluoromethyl)indoles, if they occur, are likely to be slower and may require harsher reaction conditions compared to unsubstituted indole.

Conversely, the electron-withdrawing effect of the trifluoromethyl group increases the acidity of the N-H proton of the indole. This makes deprotonation at the nitrogen atom easier, which can be a key step in N-alkylation or N-arylation reactions.

Furthermore, the trifluoromethyl group can influence the regioselectivity of reactions occurring on the indole nucleus. The deactivating effect is most pronounced at the positions ortho and para to the substituent. In the case of 2-(trifluoromethyl)indole, this would primarily affect the C3 position.

Potential Derivatizations of the Trifluoromethyl Moiety

While the trifluoromethyl group is generally considered to be highly stable and chemically inert, under certain conditions, it can undergo chemical transformations. However, derivatization of the CF3 group on an aromatic or heteroaromatic ring is often challenging and may require harsh reaction conditions.

One potential transformation is the hydrolysis of the trifluoromethyl group to a carboxylic acid group. This reaction typically requires strong acidic conditions, such as fuming sulfuric acid, and may not be compatible with all functional groups present on the indole scaffold. rsc.org

Another possibility is the conversion of the trifluoromethyl group into other fluorine-containing moieties. For example, nucleophilic substitution of one or more fluorine atoms is theoretically possible but extremely difficult due to the strength of the C-F bond. More specialized reagents and reaction conditions would be required for such transformations.

Given the stability of the trifluoromethyl group, it is more common to introduce this moiety into a molecule in the final stages of a synthesis rather than to derivatize it once it is in place. However, the development of new synthetic methodologies may open up new avenues for the functionalization of the trifluoromethyl group on the indole ring in the future.

Reactivity of the Indole Nitrogen (N1-H)

The nitrogen atom of the indole ring in this compound is a key site for introducing molecular diversity. Its reactivity allows for the installation of a wide array of functional groups and protecting groups, which can significantly influence the electronic properties and subsequent reactivity of the entire molecule.

The N-H bond of the indole can be readily functionalized through various reactions, including N-alkylation and N-arylation. These modifications are not only crucial for building more complex molecular architectures but also for modulating the biological activity of the resulting compounds.

Protecting the indole nitrogen is a common strategy in multi-step syntheses to prevent unwanted side reactions and to control regioselectivity in subsequent transformations. The choice of the protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. Commonly employed protecting groups for indoles include sulfonyl derivatives (e.g., tosyl and 2-pyridylsulfonyl), carbamates (e.g., Boc), and various alkyl and silyl (B83357) groups like the [2-(trimethylsilyl)ethoxy]methyl (SEM) group. researchgate.netacs.org The 2-phenylsulfonylethyl group is another useful protecting group that can be readily removed under basic conditions. researchgate.net

For instance, the N-pivaloyl group has been shown to be an effective protecting group that can also serve as a directing group in C-H functionalization reactions. mdpi.org Its steric bulk can protect both the N1 and C2 positions of the indole. mdpi.org However, its removal can be challenging. mdpi.org

Table 1: Common N-Protecting Groups for Indoles and Their Removal Conditions

| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions |

| p-Toluenesulfonyl | Ts | TsCl, base (e.g., NaH) | Strong base (e.g., NaOH, KOH) or reductive conditions |

| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., DMAP) | Strong acid (e.g., TFA) |

| [2-(Trimethylsilyl)ethoxy]methyl | SEM | SEMCl, base (e.g., NaH) | Fluoride (B91410) source (e.g., TBAF) or acid |

| Pivaloyl | Piv | PivCl, base (e.g., NaH) | Strong base (e.g., LDA) |

| 2-(Phenylsulfonyl)ethyl | - | Phenyl vinyl sulfone, base | Base (e.g., DBU) |

N-substituents can play a pivotal role in directing transition metal-catalyzed C-H functionalization reactions to specific positions on the indole ring. This strategy overcomes the inherent reactivity patterns of the indole nucleus, allowing for the selective introduction of functional groups at otherwise less reactive sites.

For example, an N-(2-pyridylmethyl) group can direct palladium-catalyzed alkenylation to the C2 position. beilstein-journals.org Similarly, the N-(2-pyridyl)sulfonyl group is an effective directing group for C2-alkenylation. nih.gov In contrast, N-acyl protected indoles tend to favor functionalization at the C3 position. beilstein-journals.org

The N-pivaloyl group has been utilized to direct rhodium-catalyzed C-H functionalization to the C7 position of indoles. researchgate.net This directing-group strategy is crucial for achieving high regioselectivity in the synthesis of C7-functionalized indoles. researchgate.net Furthermore, sterically demanding phosphinoyl directing groups on the indole nitrogen have been successfully employed for the palladium-catalyzed direct arylation at the C7 position. nsfc.gov.cn

Table 2: Influence of N-Substituents on the Regioselectivity of Indole C-H Functionalization

| N-Substituent | Catalyst System | Position of Functionalization | Type of Functionalization |

| N-Acyl | Pd(TFA)₂ / Cu(OAc)₂ | C3 | Arylation |

| N-(2-Pyridylmethyl) | PdCl₂ / Cu(OAc)₂ | C2 | Alkenylation |

| N-(2-Pyridyl)sulfonyl | PdCl₂(MeCN)₂ / Cu(OAc)₂ | C2 | Alkenylation |

| N-Pivaloyl | [Cp*RhCl₂]₂ / AgNTf₂ / Cu(OAc)₂·H₂O | C7 | Olefination |

| N-P(O)tBu₂ | Palladium or Copper catalysts | C6 or C7 | Arylation |

Functionalization of the Indole Core beyond C2 and C7 Substitutions

While the C2 and C7 positions of this compound are already substituted, the remaining C-H bonds on the indole core (C3, C4, C5, and C6) offer further opportunities for diversification. Accessing these positions selectively is a significant challenge in indole chemistry due to the inherent reactivity of the C3 position. chim.it

Directing group strategies have emerged as a powerful tool to achieve site-selective C-H functionalization at the less reactive benzenoid C-H bonds of the indole nucleus. nih.govresearchgate.net

C3-Functionalization: The C3 position is the most nucleophilic and is readily functionalized through electrophilic substitution reactions. Rhodium-catalyzed reactions of indoles with diazo compounds can lead to C3-alkylation. nih.gov

C4, C5, and C6-Functionalization: Accessing these positions often requires the installation of a directing group. For instance, the installation of an N-P(O)tBu₂ group can direct palladium-catalyzed arylation to the C7 position and copper-catalyzed arylation to the C6 position. nih.gov By installing a pivaloyl group at the C3 position, direct arylation can be guided to the C5 and C4 positions. nih.govresearchgate.net More recently, a copper-mediated C4-H sulfonylation of indoles has been developed using a transient directing group strategy. acs.orgacs.org Carbonyl groups at the C3 position, such as formyl and acetyl, can also direct C-H functionalization to the C4 position. acs.org

Table 3: Directing-Group Strategies for Remote C-H Functionalization of Indoles

| Directing Group Position | Directing Group | Catalyst System | Position of Functionalization |

| N1 | P(O)tBu₂ | Copper | C6 |

| N1 | P(O)tBu₂ | Palladium | C7 |

| C3 | Pivaloyl | Palladium | C4, C5 |

| C3 | Formyl | Palladium | C4 |

| C3 | Acetyl | Palladium | C4 |

While less common, strategies involving the cleavage of the C2-C3 bond of the indole ring can lead to significant structural rearrangements and the formation of new heterocyclic systems. For 2-(trifluoromethyl)-1H-indoles, such transformations could provide access to novel fluorinated scaffolds.

Research into the photoinduced ring-opening and closure of a trifluoromethyl-indolylfulgide has demonstrated the feasibility of cleaving the bond between the indole and an adjacent ring system. nih.gov While not a direct C2-C3 cleavage of the indole itself, it points to the potential for ring-opening reactions in related systems.

A potential outcome of C2-C3 bond cleavage in 2-(trifluoromethyl)indoles could be the synthesis of quinoline (B57606) derivatives. The synthesis of 2-trifluoromethylated quinolines has been achieved from CF₃-alkenes, indicating that intermediates that could potentially be derived from indole ring cleavage can be cyclized to form quinolines. rsc.org The Pfitzinger reaction, which synthesizes quinolines from isatin (B1672199) (an indole-2,3-dione), is a classic example of a reaction that proceeds through the cleavage of the C2-C3 bond of an indole derivative. nih.gov

These reconstruction strategies, although synthetically challenging, offer a powerful approach to transform the indole core of this compound into other valuable heterocyclic systems, further expanding its synthetic utility.

Computational and Spectroscopic Investigations of 7 Bromo 2 Trifluoromethyl 1h Indole

Density Functional Theory (DFT) CalculationsDFT has become a standard tool for investigating the electronic properties and reactivity of organic molecules, including substituted indoles. A typical study would use a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to perform these calculations.

Elucidation of Electronic Structure and Reactivity IndicesDFT calculations would be employed to determine the optimized molecular geometry of 7-Bromo-2-(trifluoromethyl)-1H-indole. From the optimized structure, various global and local reactivity descriptors would be calculated. These indices help in understanding the chemical behavior of the molecule.

Table 1: Conceptual DFT-Based Global Reactivity Descriptors (Illustrative) (Note: The following values are for illustrative purposes based on similar molecules and are not actual calculated data for this compound.)

| Parameter | Formula | Significance | Illustrative Value |

|---|---|---|---|

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration | ~ 2.5 - 3.5 eV |

| Electronic Chemical Potential (μ) | - (I + A) / 2 | Electron escaping tendency | ~ -4.0 to -5.0 eV |

| Global Electrophilicity Index (ω) | μ² / 2η | Propensity to accept electrons | ~ 2.5 - 3.5 eV |

| Global Softness (S) | 1 / 2η | Measure of molecular polarizability | ~ 0.14 - 0.20 eV⁻¹ |

I = Ionization Potential, A = Electron Affinity

Local reactivity would be analyzed using methods like Fukui functions or by mapping the Molecular Electrostatic Potential (MEP) surface to identify nucleophilic and electrophilic sites on the molecule. The electron-withdrawing nature of the bromine and trifluoromethyl groups would be expected to significantly influence the electron distribution on the indole (B1671886) ring.

Advanced Spectroscopic Characterization TechniquesWhile computational methods provide theoretical predictions, experimental validation is essential. Advanced spectroscopic techniques would be used to characterize the actual molecule.

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy would confirm the molecular structure. DFT calculations using the GIAO (Gauge-Including Atomic Orbital) method can predict chemical shifts, which can be compared with experimental data to aid in peak assignment.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. DFT frequency calculations can predict the vibrational spectra, and a comparison with experimental FT-IR and FT-Raman spectra helps to assign the observed vibrational bands to specific functional groups and molecular motions.

X-ray Crystallography: If a suitable single crystal can be grown, X-ray diffraction would provide the definitive solid-state molecular structure, including precise bond lengths and angles. This experimental geometry serves as the ultimate benchmark for validating the optimized geometry obtained from DFT calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. In a similar structure, 7-bromo-3-methyl-1H-indole, the carbon atoms of the indole ring show signals between δ 104 and 135 ppm. The carbon attached to the bromine (C-7) is expected to appear around δ 104.75 ppm. For this compound, the carbon of the trifluoromethyl group would exhibit a characteristic quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is used to analyze compounds containing fluorine. The trifluoromethyl (CF₃) group in this compound would produce a singlet in the ¹⁹F NMR spectrum.

| Proton (¹H) | Expected Chemical Shift (δ, ppm) |

| N-H (Position 1) | ~ 10.5 - 12.0 (broad singlet) |

| Aromatic C-H | ~ 7.0 - 7.6 |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

| Carbon (¹³C) | Expected Chemical Shift (δ, ppm) |

| C-Br (C-7) | ~ 104 - 110 |

| Aromatic C | ~ 110 - 135 |

| C-CF₃ (C-2) | Quartet (proton-coupled) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its specific structural features.

The N-H stretching vibration of the indole ring typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings usually result in absorptions in the 1450-1600 cm⁻¹ range. The presence of the trifluoromethyl group will give rise to strong C-F stretching absorptions, typically found in the 1000-1200 cm⁻¹ region. The C-Br stretching vibration is expected to appear at lower frequencies, generally in the 500-600 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-F (of CF₃) | Stretching | 1000 - 1200 |

| C-Br | Stretching | 500 - 600 |

Table 3: Predicted FTIR Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For this compound (molecular formula C₉H₅BrF₃N), the calculated monoisotopic mass is approximately 262.95 Da. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity, [M]⁺ and [M+2]⁺, separated by two mass units.

Common fragmentation pathways would likely involve the loss of a bromine atom (Br•) or the trifluoromethyl group (•CF₃). The loss of these fragments would result in significant peaks in the mass spectrum, providing further confirmation of the compound's structure.

| Ion | Description | Expected m/z |

| [C₉H₅⁷⁹BrF₃N]⁺ | Molecular Ion (M⁺) | ~263 |

| [C₉H₅⁸¹BrF₃N]⁺ | Molecular Ion (M+2)⁺ | ~265 |

| [M - Br]⁺ | Loss of Bromine radical | ~184 |

| [M - CF₃]⁺ | Loss of Trifluoromethyl radical | ~194 |

Table 4: Predicted Mass Spectrometry Data for this compound.

X-ray Crystallography for Structural Confirmation

X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can confirm the molecular structure, bond lengths, bond angles, and intermolecular interactions.

While specific crystal structure data for this compound is not widely published, analysis of structurally similar halogenated indoles provides insight into the expected solid-state conformation. For instance, the crystal structure of 7-Bromo-1H-indole-2,3-dione reveals a planar molecule that forms dimers in the solid state through N—H⋯O hydrogen bonds. It is plausible that this compound would also exhibit intermolecular hydrogen bonding involving the N-H group of the indole ring. The bulky bromine and trifluoromethyl substituents at the 2- and 7-positions would significantly influence the crystal packing arrangement. A complete X-ray diffraction analysis would provide precise data on the crystal system, space group, and unit cell dimensions, offering unequivocal confirmation of its molecular architecture.

Future Perspectives and Interdisciplinary Research Directions

Development of Novel Reaction Architectures for Indole (B1671886) Functionalization

The functionalization of the indole core is a central theme in organic chemistry, driven by the prevalence of this heterocycle in pharmaceuticals and functional materials. researchgate.netrsc.org Future research will likely focus on developing more efficient and selective methods to modify the 7-Bromo-2-(trifluoromethyl)-1H-indole core, moving beyond traditional approaches.

Recent advancements have emphasized site-selective C–H functionalization and cross-coupling to introduce diverse functional groups. researchgate.net For this compound, the electron-withdrawing nature of both the bromo and trifluoromethyl substituents significantly influences the reactivity of the indole ring. This presents opportunities for developing novel reaction architectures. For instance, transition-metal-catalyzed C-H activation could enable direct functionalization at positions that are typically less reactive. researchgate.net Copper-mediated C4–H sulfonylation and rhodium(III)-catalyzed C–H activation/annulation are examples of modern strategies that could be adapted to create complex, indole-fused architectures from this substrate. acs.org

Furthermore, the concept of "umpolung," or polarity inversion, offers a powerful strategy to access derivatives that are difficult to synthesize via conventional methods. nih.gov By making the typically nucleophilic C2 and C3 positions of the indole electrophilic, a wider range of functional groups can be introduced. nih.gov Applying umpolung strategies to this compound, particularly after initial modification at the bromine-substituted C7 position, could unlock pathways to novel molecular scaffolds. Cascade reactions, where multiple bonds are formed in a single operation, also represent a promising avenue for rapidly building molecular complexity from this starting material. nih.gov

Table 1: Modern Strategies for Indole Functionalization

| Reaction Type | Catalyst/Reagents | Position(s) Functionalized | Potential Application |

|---|---|---|---|

| C-H Activation/Annulation | Rhodium(III) complexes | C4, C7 | Synthesis of fused polycyclic indole derivatives |

| C-H Sulfonylation | Copper salts | C4 | Introduction of sulfonyl groups for medicinal chemistry |

| Electrochemical Functionalization | Redox-mediated electrolysis | Various (e.g., C3) | Green synthesis of fluorinated or coupled indole products |

| Umpolung (C2-Functionalization) | Dearomatization/rearomatization sequences | C2 | Synthesis of C2-alkaloid mimics and pharmaceuticals |

Rational Design of Indole-Based Advanced Materials through Computational Approaches

Computational chemistry has become an indispensable tool for the rational design of molecules with tailored properties. nih.gov For this compound and its derivatives, computational approaches can guide the synthesis of advanced materials for applications in electronics, medicine, and materials science.

Structure-based drug design and molecular modeling can be employed to design novel indole derivatives as potent and selective inhibitors of biological targets, such as protein kinases. nih.govrsc.org By simulating the docking of virtual compounds derived from this compound into the active sites of proteins like PI3Kα or EGFR, researchers can predict binding affinities and modes, prioritizing the synthesis of the most promising candidates for anticancer agents. nih.govcup.edu.in

Density Functional Theory (DFT) is another powerful computational method that can predict the geometric and electronic properties of molecules. niscair.res.in DFT calculations can determine key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for designing organic electronic materials such as those used in organic solar cells. The electron-withdrawing substituents of this compound are expected to lower both HOMO and LUMO levels, a desirable feature for certain electronic applications. These computational predictions can accelerate the discovery of new indole-based materials with optimized performance. rsc.org

Table 2: Computational Methods in Indole Chemistry

| Method | Information Obtained | Application Area |

|---|---|---|

| Molecular Docking | Binding affinity, interaction modes with proteins | Drug discovery (e.g., anticancer agents) nih.govcup.edu.in |

| Density Functional Theory (DFT) | HOMO/LUMO energy gaps, molecular geometry, reactivity indices | Design of organic electronics, predicting reaction outcomes rsc.orgniscair.res.in |

| Molecular Dynamics (MD) Simulation | Dynamic stability and conformational behavior of protein-ligand complexes | Validating docking results, understanding biological interactions rsc.org |

Expansion of Sensing Platforms with Enhanced Selectivity and Sensitivity

Indole-based compounds have emerged as versatile platforms for the development of chemosensors due to their inherent fluorescence properties and the ability of the indole nitrogen to coordinate with various analytes. sjp.ac.lkresearchgate.net The unique electronic profile of this compound makes it an attractive scaffold for designing next-generation sensors with enhanced selectivity and sensitivity.

The electron-rich π-system of the indole ring is responsible for its fluorescence. sjp.ac.lk The introduction of the strongly electron-withdrawing trifluoromethyl and bromo groups can modulate these photophysical properties. This modulation can be harnessed to design sensors where interaction with a target analyte—such as a metal ion or an anion—causes a distinct and measurable change in the fluorescence or color of the molecule. researchgate.netresearchgate.net For example, sensors can be designed to operate via mechanisms like Chelation Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET). sjp.ac.lk

By attaching specific recognition moieties to the this compound core, it is possible to create sensors that are highly selective for particular analytes. For instance, incorporating a polyether chain could lead to a sensor selective for mercuric ions, while designing a hydrazone derivative could yield a sensor for fluoride (B91410) ions. nih.govacs.org The strong electron-withdrawing nature of the substituents on the indole core could enhance the acidity of an N-H proton or other appended groups, facilitating strong hydrogen-bonding interactions with anions and leading to high sensitivity and low detection limits. acs.org

Table 3: Examples of Indole-Based Chemosensors

| Target Analyte | Sensing Mechanism | Signal Output | Reference Example |

|---|---|---|---|

| Hg²⁺ | Complex formation | Fluorescence quenching | Indole-based fluorescent chemosensors nih.gov |

| Cu²⁺ | Chelation Enhanced Fluorescence (CHEF) | "Turn-on" fluorescence sjp.ac.lk | Thiourea-based indole sensors sjp.ac.lk |

| F⁻ | Proton abstraction / Hydrogen bonding | Colorimetric change (visual) | Indole hydrazone derivatives acs.org |

| Fe²⁺/Fe³⁺ | Analyte interaction | Fluorimetric and colorimetric | Indole derivatives for cellular imaging researchgate.net |

Synergistic Integration of Synthesis, Characterization, and Application in Indole Chemistry

The future of research involving this compound and its derivatives lies in the synergistic integration of synthesis, characterization, and application. This interdisciplinary approach creates a feedback loop where computational design informs synthetic strategy, advanced characterization validates molecular structure and properties, and application-driven testing reveals structure-activity relationships that guide the next round of design. numberanalytics.com

An integrated workflow would begin with the computational design of novel derivatives of this compound tailored for a specific purpose, such as a material for organic electronics or a selective kinase inhibitor. rsc.org Next, synthesis would be achieved using advanced, efficient, and sustainable methodologies, such as C-H activation or electrochemical approaches, to create a library of the designed compounds. numberanalytics.comresearchgate.net

Thorough characterization using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography would confirm the structures, while photophysical and electrochemical analyses would determine their relevant properties. Finally, the synthesized compounds would be tested in their target application , whether in a biological assay to determine anticancer activity or in a fabricated device to measure electronic performance. cup.edu.in The results from these application studies provide crucial data that informs the next cycle of design and synthesis, leading to the iterative optimization of the molecular structure for the desired function. This integrated approach ensures a more efficient and rational path toward the discovery of new technologies based on the indole scaffold.

Q & A

Q. What are the common synthetic routes for preparing 7-Bromo-2-(trifluoromethyl)-1H-indole, and how are critical intermediates optimized?

The synthesis often involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, brominated indole precursors (e.g., 3-(2-azidoethyl)-5-bromo-1H-indole) react with trifluoromethyl-substituted alkynes in PEG-400/DMF solvent systems under reflux. Key steps include:

- Solvent optimization : PEG-400 improves reaction efficiency by stabilizing copper catalysts .

- Purification : Flash column chromatography (e.g., 70:30 ethyl acetate/hexane) isolates products with yields ranging from 25% to 50% .

- Characterization : / NMR, LC/MS, and HRMS confirm structural integrity .

Q. Which analytical techniques are most reliable for confirming the structure of this compound derivatives?

- NMR spectroscopy : NMR identifies proton environments (e.g., indole NH signals at δ ~9.69 ppm and trifluoromethyl group splitting patterns) . NMR confirms CF presence (δ ~-114 ppm) .

- Mass spectrometry : LC/MS with [M+H] or [M-H] peaks (e.g., m/z 386 for bromo-fluoro analogs) ensures molecular weight accuracy .

- TLC monitoring : R values (e.g., 0.26 in hexane/ethyl acetate) track reaction progress .

Q. How are purification challenges addressed for halogenated indole derivatives?

- Column chromatography : Silica gel with gradient elution (e.g., hexane → ethyl acetate) resolves polar byproducts .

- Recrystallization : Water or ethanol precipitates high-purity solids .

- Solvent removal : Vacuum drying at 90°C eliminates residual DMF, which can interfere with downstream assays .

Advanced Research Questions

Q. How can researchers optimize reaction yields for low-yielding steps in trifluoromethyl-indole synthesis?

- Catalyst loading : Increasing CuI from 1.0 to 1.5 equivalents improves cycloaddition efficiency but may raise copper contamination risks .

- Solvent polarity : PEG-400 enhances solubility of hydrophobic intermediates, while DMF stabilizes reactive intermediates .

- Temperature control : Prolonged reflux (12–24 hours) ensures complete conversion but may degrade heat-sensitive substituents .

Q. What strategies mitigate regioselectivity issues during functionalization of the indole core?

- Directing groups : Electron-withdrawing substituents (e.g., Br at C7) guide electrophilic substitution to C3 or C5 positions .

- Protection/deprotection : Benzyl or Boc groups shield reactive NH sites during cross-coupling reactions (e.g., Suzuki-Miyaura for aryl boronate coupling) .

- Computational modeling : DFT studies predict favorable transition states for CF-group installation .

Q. How should contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Q. What are the stability considerations for this compound under experimental conditions?

Q. How is biological activity assessed for bromo-trifluoromethyl indole derivatives in vitro?

- Cellular assays : Dose-response curves (e.g., IC) in cancer cell lines evaluate antiproliferative effects .

- Enzyme inhibition : Fluorescence-based assays measure binding to targets like kinases or oxidoreductases .

- Metabolic stability : LC/MS tracks compound degradation in liver microsomes to predict pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.